molecular formula C6H6INO B1310883 2-Iodo-5-methoxypyridine CAS No. 163129-79-1

2-Iodo-5-methoxypyridine

Cat. No. B1310883
M. Wt: 235.02 g/mol
InChI Key: PTKTXYDJIOBEOD-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxypyridine is a chemical compound that has been utilized in various chemical syntheses and applications. It serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products. The presence of both iodine and methoxy groups on the pyridine ring makes it a versatile reagent for various chemical transformations .

Synthesis Analysis

The synthesis of 2-Iodo-5-methoxypyridine has been reported as a key step in the preparation of the antitumor antibiotic L-azatyrosine. The process involves a palladium-catalyzed coupling reaction with an iodoalanine-derived zinc reagent . Additionally, methoxypyridines have been used as intermediates in the synthesis of Lycopodium alkaloids, where an Eschenmoser Claisen rearrangement was a crucial step . Efficient synthesis methods have also been developed using magnesium 'ate' complexes as key reagents, demonstrating the utility of 2-Iodo-5-methoxypyridine in constructing more complex molecular architectures .

Molecular Structure Analysis

The molecular structure of 2-Iodo-5-methoxypyridine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a squaric acid derivative of 5-amino-2-methoxypyridine was determined using single-crystal X-ray diffraction, showcasing the compound's pseudo-layered structure and potential for nonlinear optical (NLO) applications . Similarly, the structure of a Schiff base derived from a methoxypyridine was characterized by IR, 1H NMR, and X-ray single crystal diffraction, revealing its crystalline nature in the monoclinic system .

Chemical Reactions Analysis

2-Iodo-5-methoxypyridine and its derivatives participate in various chemical reactions. For example, the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate, a derivative, has been studied for the preparation of isomorphous heavy-atom derivatives of proteins . Methoxypyridines have also been used in the synthesis of bicyclic δ-lactams, showcasing their reactivity in ring-closing metathesis reactions . Furthermore, the reactivity of 2-iodo-5-methoxypyridine in nucleophilic substitution reactions has been explored, leading to the synthesis of functional pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-5-methoxypyridine derivatives have been investigated through various analytical methods. The novel squaric acid derivative of 5-amino-2-methoxypyridine exhibited second-order NLO properties and underwent a phase transition at 200°C, as evidenced by thermal analysis and IR spectroscopy . The cytotoxic and antiviral activities of iodomethoxy derivatives of pyridine nucleosides have been evaluated, demonstrating the influence of the methoxy and iodo substituents on biological activity .

Scientific Research Applications

Synthesis of Furan-Fused Heterocycles

2-Iodo-5-methoxypyridine and related derivatives serve as precursors for furan-fused heterocycles. These are synthesized using a sequence of Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions, as demonstrated by Conreaux et al. (2008) (Conreaux et al., 2008).

Deprotonative Metalation

Nagaradja et al. (2012) explored the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations. This study contributes to understanding the complex mechanisms involved in metalation reactions (Nagaradja et al., 2012).

Antitumor Antibiotic Synthesis

A revised synthesis method for the antitumor antibiotic L-azatyrosine was reported by Seton et al. (2001), using 2-iodo-5-methoxypyridine as a key intermediate. This study highlights its role in developing effective antitumor treatments (Seton et al., 2001).

Nucleophilic Amination

Pang et al. (2018) developed a protocol for the nucleophilic amination of methoxypyridines, presenting a method to access various aminopyridines of potential medicinal interest (Pang et al., 2018).

Synthesis of Bicyclic δ-Lactams

Sośnicki (2009) described the synthesis of 5-functionalised 2-methoxypyridines and their transformation into bicyclic δ-lactams, demonstrating the versatility of methoxypyridines in complex organic syntheses (Sośnicki, 2009).

Lycopodium Alkaloids Synthesis

Bisai and Sarpong (2010) utilized methoxypyridine in the synthesis of the Lycopodium alkaloid lycoposerramine R, demonstrating the compound's utility in complex natural product synthesis (Bisai & Sarpong, 2010).

Cytotoxic Activity Assessment

Al-Refai et al. (2019) synthesized a series of 2-methoxypyridine-3-carbonitrile derivatives and evaluated their cytotoxic activities against various cancer cell lines, highlighting the potential of these compounds in cancer research (Al-Refai et al., 2019).

Synthesis of Hydroxylated Bipyridines

Dehmlow and Schulz (1987) reported the synthesis of hydroxylated bipyridines using 2-iodo-3-methoxypyridine, showcasing its application in the creation of novel bipyridine derivatives (Dehmlow & Schulz, 1987).

Antiproliferative Activity in Melanoma Cells

Hedidi et al. (2016) explored the synthesis of N-pyridyl azoles using 3-iodo-4-methoxypyridine and evaluated their antiproliferative activity in melanoma cells, contributing to the development of new therapeutic agents (Hedidi et al., 2016).

properties

IUPAC Name

2-iodo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKTXYDJIOBEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426695
Record name 2-IODO-5-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methoxypyridine

CAS RN

163129-79-1
Record name 2-IODO-5-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-5-methoxypyridine
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Synthesis routes and methods

Procedure details

To 647 mg (16.2 mmol) of 60% sodium hydride was added 20 ml of N,N-dimethylformamide, and then 20 ml of an N,N-dimethylformamide solution containing 2.38 g (10.8 mmol) of 3-hydroxy-6-iodopyridine was added thereto. The mixture was stirred in an argon atmosphere at room temperature for 2 hours. To the reaction mixture were added 2.14 g (15.12 mmol) of methyl iodide, and the mixture was stirred for 1 hour. To the reaction mixture was added a 0.01M phosphate buffer of pH7, and the solution was extracted with ethyl acetate. The ethyl acetate layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The obtained crude product was purified by silica-gel column chromatography (20 ml of silica gel, hexane:ethyl acetate=5:1 to 4:1) to give 2.57 g of 3-methoxy-6-iodopyridine (yield: 100%).
Quantity
647 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.38 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AW Seton, MFG Stevens… - Journal of Chemical …, 2001 - journals.sagepub.com
… of 2-iodo-5-methoxypyridine with an iodoalanine-derived … however, reported as 2-iodo-5-methoxypyridine (via iodination … erroneous synthesis of 2-iodo-5-methoxypyridine has appeared…
Number of citations: 12 journals.sagepub.com
B Ye, TR Burke Jr - The Journal of Organic Chemistry, 1995 - ACS Publications
… 2-Iodo-5-methoxypyridine (7). To a stirred solution of 5-hydroxy-2-iodopyridine (5) (200 mg, 0.91 mmol) in ether (5 mL) at 0 C was added dropwise diazomethane (0.6 M in ether, 2.5 mL…
Number of citations: 42 pubs.acs.org
G Duan, VWW Yam - Chemistry–A European Journal, 2010 - Wiley Online Library
… 2-Iodo-5-methoxypyridine was synthesized according to literature methods.22 K 4 [Ru(CN) … similar to that for H-pyim, except 2-iodo-5-methoxypyridine (0.86 g, 3.6 mmol) was used in …
I Rilatt, L Caggiano, RFW Jackson - Synlett, 2005 - thieme-connect.com
… was later applied by the Westwell group in the synthesis of the precursor to the antitumour antibiotic l-azatyrosine via reaction of the zinc reagent 5a with 2-iodo-5-methoxypyridine (…
Number of citations: 57 www.thieme-connect.com
GC Finger, MJ Gortatowski, RH Shiley - J Am Chem Soc, 1959
Number of citations: 5

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